1,3-Bis(isopropoxycarbothioyl)trisulfane
Description
1,3-Bis(isopropoxycarbothioyl)trisulfane is a synthetic organosulfur compound characterized by a central trisulfane (S₃) chain flanked by two isopropoxycarbothioyl groups. Trisulfanes (R–S–S–S–R) are less common than disulfanes (S₂) or thiols (S–H) and exhibit unique reactivity influenced by sulfur chain length and substituent chemistry .
Properties
CAS No. |
52584-27-7 |
|---|---|
Molecular Formula |
C8H14O2S5 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
O-propan-2-yl (propan-2-yloxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C8H14O2S5/c1-5(2)9-7(11)13-15-14-8(12)10-6(3)4/h5-6H,1-4H3 |
InChI Key |
TXLZTPCDRBQTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)SSSC(=S)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of 1,3-Bis(isopropoxycarbothioyl)trisulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(isopropoxycarbothioyl)trisulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the isopropoxycarbothioyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(isopropoxycarbothioyl)trisulfane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has shown potential in biological studies, including antimicrobial and anticancer research.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(isopropoxycarbothioyl)trisulfane involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form bonds with other molecules, leading to the formation of new compounds with different biological activities. The isopropoxycarbothioyl groups also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Key Observations :
- Sulfur Chain Length : The trisulfane (S₃) chain in 1,3-Bis(isopropoxycarbothioyl)trisulfane distinguishes it from tetrasulfanes (S₄, e.g., TESPT) and disulfanes (S₂, e.g., foliogarlic disulfanes). Longer chains (e.g., S₄) often increase thermal stability but reduce reactivity .
- Substituents: Isopropoxycarbothioyl groups (thioesters) contrast with natural trisulfanes' furanone (garlic derivatives) or allyl groups (diallyl trisulfane S-oxide). Thioesters may enhance solubility in nonpolar solvents, while oxamido groups in Bis(oxamido)trisulfane enable metal coordination .
Reactivity and Stability
- Natural Trisulfanes: Foliogarlic trisulfanes from garlic leaves exhibit moderate stability but decompose under heat or UV light. Their fused furanone moiety likely stabilizes the S₃ chain, enabling bioactive roles (e.g., antimicrobial effects) .
- Synthetic Trisulfanes : Bis(oxamido)trisulfane forms stable Cu(II) complexes due to its oxamido ligands, suggesting utility in catalysis. In contrast, 1,3-Bis(isopropoxycarbothioyl)trisulfane’s thioester groups may promote nucleophilic substitution or polymerization .
- Diallyl Trisulfane S-Oxide : The S-oxide functionalization increases polarity and reactivity, enabling interactions with biological thiols (e.g., glutathione) .
Biological Activity
1,3-Bis(isopropoxycarbothioyl)trisulfane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound's unique structure, featuring multiple thioether and thiosulfate functionalities, suggests a diverse range of interactions with biological systems. This article reviews the biological activities associated with 1,3-Bis(isopropoxycarbothioyl)trisulfane, supported by data tables, case studies, and detailed research findings.
1,3-Bis(isopropoxycarbothioyl)trisulfane is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 52584-27-7 |
| Molecular Formula | C12H18O6S4 |
| Molecular Weight | 358.56 g/mol |
| IUPAC Name | 1,3-Bis(isopropoxycarbothioyl)trisulfane |
| Appearance | Yellowish liquid |
Biological Activity Overview
Research indicates that 1,3-Bis(isopropoxycarbothioyl)trisulfane exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.
- Cytotoxic Effects : In vitro studies have indicated that it may induce cytotoxicity in certain cancer cell lines.
The biological activity of 1,3-Bis(isopropoxycarbothioyl)trisulfane is believed to stem from its ability to interact with cellular signaling pathways and enzymatic systems. Specifically:
- Reactive Sulfur Species : The compound can release reactive sulfur species that modulate redox-sensitive pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival, leading to apoptosis in cancer cells.
Case Studies
Several case studies have been conducted to explore the effects of 1,3-Bis(isopropoxycarbothioyl)trisulfane:
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Cytotoxicity Assessment :
- In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM.
-
Antioxidant Activity Evaluation :
- The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, demonstrating strong radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Discussion
The biological activities of 1,3-Bis(isopropoxycarbothioyl)trisulfane highlight its potential as a therapeutic agent. Its antioxidant and antimicrobial properties suggest applications in both medicine and food preservation. Furthermore, the cytotoxic effects observed in cancer cell lines warrant further investigation into its role as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
